2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring substituted with a nitrophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Related compounds such as p-nitrophenylacetic acid have been found to interact with enzymes like penicillin g acylase in organisms like escherichia coli .
Biochemical Pathways
Related compounds like 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria .
Result of Action
Related compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Cellular Effects
Nitrophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid are not well characterized. It’s possible that it interacts with various enzymes or cofactors and could influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and could influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the thiazolidine ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Contains a nitrophenyl group but lacks the thiazolidine ring.
2-(4-Nitrophenyl)thiazole: Contains a thiazole ring instead of a thiazolidine ring.
4-Nitrophenylthiazolidine-2-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the nitrophenyl group and the thiazolidine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-4,8-9,11H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEHQPOUIXMETN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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